(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
“(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a versatile chemical compound used in scientific research. It exhibits high complexity due to its complex molecular structure, enabling diverse applications such as drug development and catalysis. The compound has a CAS Number of 1704063-61-5 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H21BN2O5S/c1-3-15-6-8-16 (9-7-15)22 (19,20)13-10-11 (14 (17)18)4-5-12 (13)21-2/h4-5,10,17-18H,3,6-9H2,1-2H3
. This indicates the molecular structure of the compound, including the number and type of atoms, as well as their bonds. Physical and Chemical Properties Analysis
The compound has a molecular weight of 328.2 .Scientific Research Applications
Microwave-Assisted Synthesis
- Boron nitride nanomaterials-based solid acid catalysts, including those incorporating ethylpiperazinyl compounds similar to the one , have been used for synthesizing biologically active derivatives under microwave irradiation conditions. This method shows advantages in yield, simplicity, safety, and short reaction time (Murugesan et al., 2017).
Catalysis in Organic Reactions
- A study by Hall (2019) discusses the use of boronic acids, including phenylboronic acids, as catalysts in various organic reactions. This includes the activation of hydroxy functional groups to promote their transformation into useful products under mild conditions (Hall, 2019).
Pharmaceutical Synthesis
- Phenylboronic acids and derivatives have been used in the synthesis of pharmaceutical compounds, such as in the Ni(II)-catalyzed sulfination of aryl and heteroaryl boronic acids, which leads to the creation of valuable sulfonyl-containing groups (Lo, Chen, & Willis, 2019).
Molecular Docking Studies
- Ethylpiperazinyl-quinolinyl based acridine derivatives synthesized using similar boronic acid catalysts have been utilized in molecular docking studies in Hsp90 protein studies, suggesting their application in drug design and protein interaction analysis (Murugesan, Gengan, & Lin, 2017).
Bioimaging and Sensing
- Phenyl boronic acids have been used in the development of sensors and bioimaging reagents, as seen in the synthesis of a boronic acid derivative functionalized for sequential fluorescence probe applications in biological settings (Selvaraj et al., 2019).
Antiviral Applications
- Phenylboronic-acid-modified nanoparticles have been investigated as potential antiviral inhibitors, particularly against Hepatitis C virus, demonstrating the biomedical application potential of boronic acid derivatives (Khanal et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including phenyl boronic acid (pba), have been known to interact with the glycan domain of antibodies . This interaction is often used in the development of synthetic 'boron-lectins’ .
Mode of Action
Boronic acids, including pba, are known to form dynamic covalent interactions with saccharides . This interaction involves the binding of the boronic acid to 1,2 and 1,3-cis-diols motifs of carbohydrates .
Biochemical Pathways
The interaction of boronic acids with saccharides can affect various biochemical pathways related to carbohydrate metabolism .
Result of Action
The interaction of boronic acids with saccharides can lead to changes in the structure and function of glycoproteins .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
Properties
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-14-6-8-15(9-7-14)20(18,19)12-5-3-4-11(10-12)13(16)17/h3-5,10,16-17H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWJVZXAZRUCKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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